dodecyl L-alaninate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H31NO2 |
|---|---|
Molecular Weight |
257.41 g/mol |
IUPAC Name |
dodecyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13,16H2,1-2H3/t14-/m0/s1 |
InChI Key |
DWHHIPIOLSXJLV-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dodecyl L Alaninate
Esterification Approaches for L-Alanine Derivatives
Esterification, the core transformation in the synthesis of dodecyl L-alaninate, involves the reaction of the carboxylic acid group of L-alanine with dodecyl alcohol. Several approaches exist to achieve this, each with distinct advantages and procedural considerations.
Direct Condensation Techniques and Process Optimization
Direct condensation, specifically the Fischer-Speier esterification, represents the most straightforward method for synthesizing this compound. This approach involves reacting L-alanine directly with dodecyl alcohol (1-dodecanol) in the presence of a strong acid catalyst. prepchem.com A common and effective catalyst for this reaction is p-toluenesulfonic acid (p-TSA) monohydrate. prepchem.commdpi.com
The reaction is typically performed by refluxing the reactants in a non-polar solvent, such as toluene (B28343) or benzene, that can form an azeotrope with the water produced during the reaction. prepchem.com The continuous removal of water using a Dean-Stark apparatus is crucial for driving the equilibrium towards the formation of the ester product, thereby maximizing the yield. prepchem.comrsc.org Process optimization involves adjusting parameters such as reactant molar ratios, catalyst loading, reaction temperature, and time. For instance, using a slight excess of the alcohol or the acid catalyst can influence reaction rates. A typical procedure involves refluxing a mixture of L-alanine, 1-dodecanol (B7769020), and p-toluenesulfonic acid in toluene at approximately 110 °C for several hours. prepchem.com Yields for this type of reaction can be quite high, often exceeding 90% under optimized conditions. prepchem.com
Table 1: Representative Conditions for Direct Condensation Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Reactants | L-alanine, Myristyl Alcohol (as an analogue for Dodecyl Alcohol) | prepchem.com |
| Catalyst | p-Toluenesulfonic acid monohydrate | prepchem.com |
| Solvent | Benzene | prepchem.com |
| Temperature | Reflux temperature of benzene | prepchem.com |
| Duration | 7-15 hours (until water formation ceases) | prepchem.com |
| Post-treatment | Concentration, precipitation with ether, recrystallization from acetone/ether | prepchem.com |
| Yield | ~95% (for L-alanine myristyl ester p-toluenesulfonate) | prepchem.com |
Transesterification Methodologies Utilizing Dodecyl Alcohol Precursors
Transesterification is an alternative route where an existing ester, such as methyl or ethyl L-alaninate, is converted to this compound by reaction with dodecyl alcohol. wikipedia.org This reaction is also an equilibrium process and can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxide). wikipedia.org The mechanism involves the nucleophilic attack of dodecyl alcohol on the carbonyl carbon of the starting alaninate (B8444949) ester, leading to a tetrahedral intermediate that subsequently eliminates the smaller alcohol (e.g., methanol (B129727) or ethanol). wikipedia.org
To achieve a high yield of the desired dodecyl ester, the equilibrium must be shifted towards the products. This is commonly accomplished by using a large excess of dodecyl alcohol or by removing the more volatile, smaller alcohol byproduct (e.g., methanol) through distillation. wikipedia.org While a viable strategy, direct synthesis of this compound via transesterification is less commonly documented in specific literature compared to direct condensation. However, the principles are widely applied in industrial processes like biodiesel production and polyester (B1180765) synthesis. wikipedia.orgpsu.edu
Enzymatic Synthesis Routes for Enantioselective Production
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are the most common enzymes used for this purpose, as they can catalyze esterification reactions in non-aqueous or low-water environments. scielo.br This route is particularly advantageous for preserving the chirality of the L-alanine, as enzymes operate with high enantioselectivity under mild reaction conditions (lower temperatures and neutral pH), minimizing the risk of racemization. rsc.org
In a typical setup, a lipase (B570770), often immobilized on a solid support like Candida antarctica lipase B (CALB, often sold as Novozym 435), is suspended in an organic solvent with L-alanine and dodecyl alcohol. mpob.gov.mymdpi.com The use of immobilized enzymes simplifies catalyst recovery and reuse, enhancing the economic feasibility of the process. rsc.org Optimization of enzymatic synthesis involves selecting the appropriate enzyme, solvent, temperature, water activity, and substrate concentrations. While enzymatic reactions can sometimes be slower than their chemical counterparts, they often result in a cleaner product with higher purity and preserved stereochemistry. rsc.orgresearchgate.net The synthesis of various amino acid esters with long-chain alcohols has been successfully demonstrated using this biocatalytic approach. mdpi.comnih.gov
Protection and Deprotection Group Chemistry in Synthetic Pathways
The L-alanine molecule contains two reactive functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). During esterification, the nucleophilic amine group can potentially react with the activated carboxylic acid of another alanine (B10760859) molecule, leading to undesired side products like dipeptides. To ensure that the esterification occurs exclusively at the carboxyl group, a common strategy involves the temporary "protection" of the amine group. chemimpex.com
This is achieved by converting the amine into a less reactive derivative using a protecting group. organic-chemistry.org Two of the most widely used amine protecting groups in organic and peptide synthesis are the tert-butoxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc Protection : The Boc group is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The resulting N-Boc-L-alanine is stable to the conditions of esterification. After the dodecyl ester has been formed, the Boc group is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final this compound salt. researchgate.net
The use of protecting groups introduces additional steps to the synthesis (protection and deprotection) but provides a high degree of control, leading to cleaner reactions and higher yields of the desired product by preventing side reactions. chemimpex.com
Table 2: Common Amine Protecting Groups in L-Alanine Ester Synthesis
| Protecting Group | Introduction Reagent | Cleavage Condition | Key Feature |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to bases and nucleophiles |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-chloride (Fmoc-Cl) | Mild base (e.g., 20% Piperidine in DMF) | Stable to acids; base-labile |
Catalytic Systems for Enhanced Reaction Yield and Stereoselectivity
Catalysts are fundamental to the efficient synthesis of this compound, as they accelerate reaction rates and can influence selectivity. The choice of catalyst depends on the synthetic strategy employed.
Homogeneous Catalysis in this compound Synthesis
Homogeneous catalysts are soluble in the reaction medium, allowing for high accessibility to the active sites and typically milder reaction conditions compared to uncatalyzed reactions.
In the context of direct esterification (Fischer-Speier), strong Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are the most common homogeneous catalysts. prepchem.comacs.org The catalytic cycle involves the protonation of the carbonyl oxygen of L-alanine by the acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dodecyl alcohol. The subsequent elimination of a water molecule regenerates the catalyst and yields the ester product. The efficiency of these catalysts is high, though they must be neutralized and removed during product workup.
Lewis acids have also been explored for esterification and transesterification reactions. core.ac.uk Metal-based complexes, for example, those involving titanium or tin, can coordinate to the carbonyl oxygen, activating the carboxyl group towards nucleophilic attack in a manner similar to protonation. core.ac.uk Furthermore, research into ruthenium-based homogeneous catalysts has shown promise for the direct N-alkylation of amino acid esters with alcohols, highlighting the potential for advanced catalytic systems to perform highly specific transformations while preserving stereochemistry. nih.gov While less common for simple esterification of L-alanine, these advanced systems are crucial in more complex synthetic pathways involving amino acid derivatives.
Heterogeneous Catalysis for Sustainable Production
The synthesis of this compound via direct esterification of L-alanine with 1-dodecanol represents a primary synthetic route. For sustainable production, heterogeneous catalysts are preferred over traditional homogeneous acid catalysts like sulfuric acid because they are non-corrosive, easily separated from the reaction mixture, and reusable, which simplifies product purification and minimizes acidic waste. researchgate.netnih.gov
Solid acid catalysts are particularly effective for esterification. researchgate.net Various types of heterogeneous catalysts can be employed for this purpose, including zeolites, sulfonic acid-functionalized resins, and metal oxides. acs.orgrsc.orgresearchgate.net For instance, ultrastable Y-type zeolites have been used to catalyze the esterification of other amino acids, such as L-phenylalanine, with alcohols. researchgate.net Similarly, chitosan-supported ionic liquids have emerged as robust, eco-friendly heterogeneous catalysts for the esterification of various amino acids under solvent-free conditions. rsc.org Bifunctional solid catalysts, which possess both acidic and basic sites, can also be highly effective. eeer.org
The general advantages of using heterogeneous catalysts in production include enhanced stability, potential for continuous flow processes, and reduced environmental impact compared to homogeneous systems. nih.gov
Table 1: Potential Heterogeneous Catalysts for this compound Synthesis
| Catalyst Type | Examples | Key Advantages | Relevant Findings |
|---|---|---|---|
| Zeolites | H-USY (Ultrastable Y-zeolite) | Shape selectivity, thermal stability, well-defined pore structure. | Effective for esterification of α-amino acids with alcohols. researchgate.net |
| Sulfonated Resins | Amberlyst | High acidity, readily available. | Widely used as solid acid catalysts in esterification reactions. |
| Supported Ionic Liquids | Chitosan-IL6 | Eco-friendly, reusable for multiple cycles, effective under mild/solvent-free conditions. rsc.org | Demonstrated high yields (90-99%) for various amino acid esters. rsc.org |
| Metal Oxides / Superacids | Sulfated Zirconia, Niobium Phosphate | High catalytic activity, can be designed for high acidity. | Solid superacids have been used for esterifying sterically hindered aromatic amino acids. acs.orgresearchgate.net |
| Bifunctional Catalysts | Amino acid/Phosphotungstic acid | Combines acid and base sites for enhanced activity. eeer.org | Can catalyze esterification and transesterification simultaneously. eeer.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize waste and the use of hazardous substances. researchgate.netchemistry-teaching-resources.com Key principles applicable to this compound synthesis include the use of safer solvents, maximizing atom economy, and improving energy efficiency. researchgate.net
Solvent-Free and Alternative Solvent Systems Development
Traditional esterification often uses solvents like toluene to azeotropically remove water and drive the reaction to completion. However, many common organic solvents are toxic and environmentally harmful. researchgate.net Green alternatives focus on either eliminating the solvent entirely or replacing it with a more benign option.
Solvent-Free Synthesis: Mechanochemical methods, such as high-speed ball milling, can facilitate esterification reactions at room temperature without any solvent. nih.gov Another prominent solvent-free approach is microwave-assisted synthesis. mdpi.comresearchgate.net This technique can dramatically reduce reaction times, suppress side reactions, and often leads to higher yields and purer products compared to conventional heating. mdpi.comresearchgate.net For amino acid esterification, reactions can be carried out neatly with an alcohol and an acid catalyst under microwave irradiation, simplifying the work-up procedure. mdpi.comresearchgate.net
Alternative Solvent Systems: When a solvent is necessary, several greener options are available:
Bio-solvents: Solvents derived from renewable resources, such as ethanol (B145695) or glycerol, are biodegradable and have low toxicity. lucp.net
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered green solvents due to their low volatility and high thermal stability. researchgate.netmdpi.comacademie-sciences.fr Bio-compatible ionic liquids derived from amino acids have been developed and can even play a dual role as both solvent and catalyst. mdpi.com Hydrophobic deep eutectic solvents (HDESs) have also been formulated as green alternatives to conventional organic solvents. acs.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent for various chemical reactions. lucp.net
Atom Economy and Energy Efficiency Considerations
Atom Economy: Atom economy is a measure of how efficiently reactant atoms are incorporated into the desired final product. chemistry-teaching-resources.comsavemyexams.comcognitoedu.org It is a core principle of green chemistry, as a higher atom economy signifies less waste generation at the molecular level. nih.govresearchgate.net The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 cognitoedu.org
For the direct esterification of L-alanine with 1-dodecanol:
C₃H₇NO₂ (L-alanine) + C₁₂H₂₆O (1-Dodecanol) → C₁₅H₃₁NO₂ (this compound) + H₂O (Water)
Molecular Weight of L-alanine: 89.09 g/mol
Molecular Weight of 1-Dodecanol: 186.34 g/mol
Molecular Weight of this compound: 257.41 g/mol
Molecular Weight of Water: 18.02 g/mol
Calculation:
Sum of reactant molecular weights = 89.09 + 186.34 = 275.43 g/mol
Atom Economy = (257.41 / 275.43) × 100 ≈ 93.5%
This high theoretical atom economy indicates that direct esterification is an efficient synthetic route. Addition reactions inherently have 100% atom economy, while elimination and substitution reactions generate by-products, thus lowering their atom economy. chemistry-teaching-resources.com
Energy Efficiency: Improving energy efficiency involves using milder reaction conditions and innovative technologies.
Catalysis: Using catalysts, especially highly active ones, reduces the energy required for a reaction to proceed by lowering the activation energy. chemistry-teaching-resources.com This is more energy-efficient than using stoichiometric reagents that are consumed in the reaction.
Microwave-Assisted Synthesis: Microwave heating is more energy-efficient than conventional oil-bath heating because it directly heats the reactant molecules, leading to rapid temperature increases and significantly shorter reaction times. mdpi.comresearchgate.net
Solvent-Free Reactions: Eliminating the solvent avoids the energy-intensive processes of heating large solvent volumes and subsequent removal via distillation. rsc.org
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
After synthesis, this compound must be separated from unreacted starting materials (L-alanine, 1-dodecanol), the catalyst, and any by-products. Its amphiphilic nature, with a polar amino acid head and a long nonpolar dodecyl tail, influences the choice of purification methods.
Chromatographic Separation Methodologies
Chromatography is a powerful technique for purifying compounds from complex mixtures. jafs.com.pl
Column Chromatography: This is a standard method for purification. For a compound like this compound, normal-phase column chromatography using a silica (B1680970) gel stationary phase is suitable. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), would be used for elution. scielo.org.mxscielo.br The less polar 1-dodecanol would elute first, followed by the product, this compound, while the highly polar L-alanine would remain strongly adsorbed to the silica.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound contains a basic amino group, it can be purified using cation-exchange chromatography. nih.govnih.gov The crude mixture is loaded onto the column at a specific pH where the product is protonated (positively charged). After washing away neutral and anionic impurities, the product is eluted by changing the pH or increasing the salt concentration of the buffer. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase HPLC (RP-HPLC) is effective. nih.govnih.gov A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). In this system, the highly polar L-alanine would elute first, followed by the amphiphilic this compound, and finally the nonpolar 1-dodecanol. mdpi.com Derivatization of the amino group can also be employed to enhance detection by UV or fluorescence detectors. jafs.com.plnih.gov
Table 2: Chromatographic Purification Strategies for this compound
| Technique | Stationary Phase | Mobile Phase Principle | Elution Order (Expected) |
|---|---|---|---|
| Normal-Phase Column Chromatography | Silica Gel (Polar) | Gradient from nonpolar to polar (e.g., Hexane/Ethyl Acetate) | 1. 1-Dodecanol2. Dodecyl L-alaninate3. L-alanine (retained) |
| Cation-Exchange Chromatography | Negatively charged resin (e.g., Sulfonated) | Elution with increasing pH or salt concentration | Impurities washed out, then bound product is eluted. |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Nonpolar) | Gradient from polar to nonpolar (e.g., Water/Acetonitrile) | 1. L-alanine2. Dodecyl L-alaninate3. 1-Dodecanol |
Crystallization and Recrystallization Protocols
Crystallization is a crucial technique for purifying solid compounds, as the slow formation of a crystal lattice tends to exclude impurities. creative-peptides.com The choice of solvent is critical and is based on the principle that the compound should be highly soluble at a high temperature but sparingly soluble at a low temperature. mdpi.com
For an amphiphilic molecule like this compound, a mixed solvent system is often effective. It would likely be soluble in polar organic solvents like ethanol or methanol and nonpolar solvents like hexane due to its dual nature.
Recrystallization Protocol:
Solvent Selection: A suitable solvent or solvent pair must be identified. For this compound, a mixture like ethanol/water or hexane/ethyl acetate could be effective. The goal is to find a system where the compound dissolves when hot but crystallizes upon cooling, while impurities either remain in solution or are insoluble in the hot solvent.
Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.
Cooling: The solution is allowed to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals. The process can be completed by placing the flask in an ice bath.
Isolation: The purified crystals are collected by vacuum filtration.
Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities and then dried to remove residual solvent.
For long-chain amino acid derivatives, recrystallization from aqueous solutions of organic acids or from aqueous ethanol has also been reported as an effective purification method. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Dodecanol |
| Acetonitrile |
| This compound |
| Ethanol |
| Ethyl acetate |
| Glycerol |
| Hexane |
| L-alanine |
| L-phenylalanine |
| Methanol |
| Sulfuric acid |
| Toluene |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques crucial for identifying functional groups and analyzing the molecular vibrations of dodecyl L-alaninate. These methods probe the absorption or scattering of electromagnetic radiation by molecular vibrations, providing a unique spectral fingerprint of the compound osti.govscirp.org.
For this compound (C₁₅H₃₁NO₂), characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum would be expected from its constituent functional groups:
Carboxyl Group (-COOH): The carboxylic acid moiety would exhibit strong O-H stretching vibrations around 2500-3300 cm⁻¹ (broad), C=O stretching (amide I) around 1700-1725 cm⁻¹, and C-O stretching around 1200-1300 cm⁻¹.
Amine Group (-NH-): The secondary amine would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. If the compound exists in a zwitterionic form (as amino acids often do), the ammonium (B1175870) group (-NH₃⁺) would display broad absorption bands around 2500-3200 cm⁻¹ and characteristic deformation modes.
Alkyl Chain (-CH₂- and -CH₃): The long dodecyl chain would contribute strong C-H stretching vibrations (asymmetric and symmetric) around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, along with C-H bending modes (scissoring, rocking) around 1465 cm⁻¹ and 1375 cm⁻¹. The methylene (B1212753) rocking progression could also be observed, indicative of the chain's conformation.
Chiral Center (C-H, C-N, C-C of alanine (B10760859) backbone): Vibrations associated with the L-alanine backbone, including C-H bending and C-C stretching, would contribute to the complex fingerprint region (below 1500 cm⁻¹). For L-alanine itself, detailed vibrational analyses have been performed, identifying specific modes related to its zwitterionic form and crystal packing osti.govresearchgate.net.
Raman spectroscopy, often sensitive to non-polar bonds and symmetric vibrations, would complement IR by providing information on the skeletal vibrations of the dodecyl chain and potentially the C-C stretching modes of the alanine backbone. The absence of specific spectral data for this compound means that a detailed interpretation would rely on comparing observed spectra with those of known N-alkyl amino acids and esters.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral conformation and, if applicable, secondary structure of molecules containing chromophores in a chiral environment. As this compound incorporates the L-alanine moiety, it possesses an intrinsic chiral center. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample researchgate.net.
For this compound, CD spectroscopy would primarily be used to:
Confirm the L-configuration: The L-configuration of alanine is well-established in nature libretexts.orgebi.ac.uklibretexts.orgacs.org. CD spectra of L-amino acid derivatives typically exhibit characteristic Cotton effects in the ultraviolet region (around 200-250 nm) due to n→π* and π→π* electronic transitions of the carboxyl and amine chromophores. The sign and intensity of these bands are sensitive to the absolute configuration and local chiral environment.
Investigate self-assembly and supramolecular chirality: If this compound forms self-assembled structures (e.g., micelles, vesicles, or gels) in solution, the arrangement of the chiral alanine headgroups within these aggregates could induce or amplify chiral signals, leading to distinct CD signatures. Changes in concentration, temperature, or solvent could reveal conformational transitions or changes in aggregation state. For instance, studies on poly(L-alanine) show characteristic CD spectra for α-helix, β-sheet, and random coil conformations nih.gov. While this compound is a monomer, its self-assembly could lead to similar ordered chiral structures.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials, providing information on unit cell dimensions, space group, and atomic positions scirp.orgresearchgate.net.
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystal and, crucially, for establishing the absolute configuration of chiral molecules libretexts.org. If high-quality single crystals of this compound can be grown, SCXRD would allow for:
Absolute Configuration Assignment: By utilizing anomalous dispersion (e.g., with a heavy atom incorporated or using specific X-ray wavelengths), the absolute configuration of the chiral carbon in the L-alanine moiety can be unequivocally confirmed. This is particularly important for chiral compounds where the L/D designation can be ambiguous without direct structural evidence.
Molecular Conformation: SCXRD would reveal the preferred conformation of the dodecyl chain (e.g., extended or folded) and the alanine headgroup in the solid state, as well as any intramolecular interactions.
Intermolecular Interactions: The technique would identify hydrogen bonding networks (e.g., between amine and carboxyl groups) and van der Waals interactions between the alkyl chains, which are critical for understanding the packing arrangement and stability of the crystal lattice.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases, determine crystallinity, and study polymorphism in solid samples researchgate.netgoogle.com. For this compound, PXRD would be applied to:
Phase Identification: The unique diffraction pattern (a series of peaks at specific 2θ angles and intensities) serves as a fingerprint for a particular crystalline phase of this compound.
Polymorphism Studies: this compound, like many long-chain amphiphiles and amino acid derivatives, may exhibit polymorphism, where the compound can crystallize in different forms with distinct crystal structures and physical properties researchgate.net. PXRD can identify these different polymorphs.
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample.
Thermotropic Phase Transitions: PXRD can be coupled with temperature control to observe changes in the crystal structure during heating or cooling, revealing solid-solid phase transitions or melting, similar to studies on N-acyl-L-alanine esters researchgate.netsigmaaldrich.com.
Thermal Analysis Techniques for Investigating Phase Transition Methodologies
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior, stability, and phase transitions of this compound researchgate.netresearchgate.net.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to identify thermal events such as melting points, crystallization temperatures, glass transition temperatures, and solid-solid phase transitions researchgate.net. For this compound, a long-chain amphiphilic molecule, DSC would reveal:
Melting Transition: The primary endothermic peak would correspond to the melting point (Tₘ) of the crystalline compound.
Crystallization Behavior: Upon cooling, an exothermic peak would indicate the crystallization temperature (T꜀).
Polymorphic Transitions: If this compound exhibits polymorphism, DSC might show multiple endothermic peaks prior to melting, indicating solid-solid phase transitions between different crystalline forms researchgate.net. Studies on N-acyl-L-alanine esters have shown such polymorphic phase transitions before melting researchgate.net.
Enthalpies of Transition: The area under the peaks provides quantitative information about the enthalpy changes associated with these transitions (e.g., enthalpy of fusion, ΔHₘ).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere. It is used to assess thermal stability, decomposition temperatures, and the presence of volatile components researchgate.net. For this compound, TGA would provide:
Decomposition Temperature: The temperature at which the compound begins to lose significant mass, indicating its thermal stability limit.
Decomposition Steps: Multiple mass loss steps could indicate a multi-stage decomposition process, potentially revealing the breakdown of different parts of the molecule (e.g., the dodecyl chain or the alanine moiety).
Residual Mass: The final mass remaining at high temperatures provides information about any non-volatile residues.
By combining DSC and TGA, a comprehensive understanding of the thermal stability, phase transitions, and decomposition pathways of this compound can be obtained.
Differential Scanning Calorimetry (DSC) Protocols
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature or time. This technique is particularly adept at identifying thermal transitions such as melting, crystallization, glass transition, and solid-solid transitions, as well as quantifying the associated heat flows (enthalpy changes) ctherm.comtainstruments.commdpi.com.
Typical DSC Protocol for this compound: A standard DSC experiment involves placing a small, accurately weighed sample (typically 1-10 mg) of this compound into a specialized aluminum or platinum crucible. An empty crucible serves as the reference. Both sample and reference are then subjected to a controlled temperature program, usually under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation tainstruments.commdpi.com.
The temperature program often includes:
Isothermal Step: An initial isothermal hold at a low temperature (e.g., 25 °C) to ensure thermal equilibrium and remove any thermal history of the sample mdpi.com.
Heating Scan: A controlled heating ramp (e.g., 5-10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C). During this scan, endothermic (heat absorption, e.g., melting) or exothermic (heat release, e.g., crystallization) events are detected as peaks in the heat flow signal ctherm.comtainstruments.com.
Cooling Scan (Optional): A subsequent cooling ramp to observe crystallization behavior upon cooling from the melt.
Second Heating Scan (Optional): A second heating scan after cooling to study the thermal behavior of the material after a controlled thermal history.
Expected Research Findings from DSC: For this compound, DSC analysis would typically reveal:
Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. The onset and peak temperatures of this transition provide information about the purity and crystalline nature of the compound.
Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required for the phase change. This value is characteristic of the compound and its crystalline form.
Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): Observed during cooling, indicating the temperature at which the compound solidifies and the energy released during this process.
Glass Transition Temperature (Tg): A step change in the heat capacity, indicative of an amorphous region transitioning from a rigid, glassy state to a more flexible, rubbery state. While not always prominent in highly crystalline small molecules, it can be observed in amorphous forms or if the compound exhibits complex molecular arrangements.
Illustrative DSC Data Table:
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |
| Melting Onset | [T1] | N/A | Start of solid-to-liquid transition |
| Melting Peak | [T2] | [ΔH1] | Peak temperature of melting |
| Crystallization | [T3] | [ΔH2] | Onset of solidification (upon cooling) |
| Secondary Transition | [T4] | [ΔH3] | Possible solid-solid or other phase change |
Thermogravimetric Analysis (TGA) Methods for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, under a controlled atmosphere ctherm.commt.com. It is primarily employed to assess the thermal stability of materials, determine decomposition temperatures, and quantify volatile components or residual ash content.
Typical TGA Protocol for this compound: A small sample (typically 5-20 mg) of this compound is placed in a platinum or ceramic crucible, which is then suspended from a sensitive microbalance inside a furnace. The sample is heated at a constant rate (e.g., 10-20 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C or higher) ctherm.commdpi.com. An inert gas (e.g., nitrogen) is continuously purged through the furnace to remove any decomposition products and maintain a controlled atmosphere, preventing unwanted reactions like oxidation ctherm.com.
Expected Research Findings from TGA: TGA analysis of this compound would typically provide:
Decomposition Temperature (Td): The temperature at which the sample begins to lose significant mass due to thermal degradation. This is often defined as the onset of mass loss or the temperature at a certain percentage of mass loss (e.g., 1% or 5%) lcms.cz.
Mass Loss Steps: Distinct stages of mass loss, indicating the sequential decomposition of different parts of the molecule or the presence of impurities (e.g., residual solvent or adsorbed water) mt.com.
Residual Mass: The percentage of material remaining at the highest temperature, which could represent non-volatile inorganic components or char.
Rate of Mass Loss: The derivative of the mass loss curve (DTG), which highlights the temperatures at which the maximum rates of decomposition occur.
Illustrative TGA Data Table:
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Initial Mass Loss | [T5] - [T6] | [ML1] | Volatilization of adsorbed moisture or solvent |
| Main Decomposition | [T7] - [T8] | [ML2] | Primary thermal degradation of the compound |
| Residual Mass (at 600°C) | > [T9] | [Residue]% | Non-volatile residue or char |
Computational Chemistry and Molecular Modeling of Dodecyl L Alaninate
Computational Prediction of Structure-Property Relationships (excluding specific experimental values)
Computational chemistry provides powerful tools to predict a wide array of physicochemical properties for compounds like dodecyl L-alaninate, without the need for extensive experimental synthesis and characterization. These predictions are based on the molecule's inherent structure and electronic configuration.
Methods Utilized:
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): DFT methods are employed to determine the electronic structure, optimize molecular geometries, and calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. For this compound, DFT could predict the most stable conformers, bond lengths, and angles, providing a detailed understanding of its intrinsic molecular architecture. These calculations can also shed light on the distribution of electron density, which is critical for understanding intermolecular interactions and potential reactivity. For instance, quantum chemical investigations have been carried out for interactions of similar amino acid derivatives with micelle fragments, analyzing the variation of peptide structure and complex formation energies researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations enable the study of the time-dependent behavior of molecules and their interactions with solvents or other molecules. For this compound, MD can predict its conformational flexibility, self-assembly behavior in aqueous or non-aqueous environments, and interactions with interfaces. This is particularly relevant given its amphiphilic nature. MD simulations can predict properties related to aggregation, such as critical micelle concentration (CMC) or vesicle formation, by observing the dynamic self-assembly of multiple this compound molecules. Studies on amino acid derivatives interacting with surfactants like sodium dodecyl sulfate (B86663) (SDS) utilize molecular dynamics to analyze the localization of peptide atoms relative to micelles and the formation of hydrogen bonds researchgate.netresearchgate.net.
Molecular Mechanics (MM) and Force Fields: MM methods use classical physics to model molecular systems, relying on force fields that describe the potential energy of a system based on atomic positions. These are computationally less intensive than quantum methods and are suitable for larger systems or longer simulation times. MM can be used to predict conformational energies, steric hindrance, and to perform initial geometry optimizations for more complex systems involving this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and physicochemical properties. For this compound, various descriptors (e.g., topological, electronic, geometric) can be computed to predict properties such as solubility, lipophilicity (logP), vapor pressure, or refractive index. These models are built by correlating a set of known properties for similar compounds with their computed descriptors, allowing for the prediction of unknown properties for new or untested compounds plos.orgconicet.gov.ar. The predictive power of QSPR models has been demonstrated in estimating amino acid concentrations and distinguishing between different food matrices conicet.gov.ar.
Types of Properties Predictable:
Computational methods can predict a range of properties crucial for understanding this compound's behavior:
Conformational Preferences: Identification of stable 3D structures and their relative energies, which can influence its packing in aggregates or interactions with other molecules.
Solubility and Lipophilicity (LogP): Prediction of how well the compound dissolves in water versus organic solvents, crucial for its behavior in biological systems or formulations. For instance, computational chemistry data for similar compounds like dodecyl dimethyl-L-alaninate includes predicted LogP values chemscene.com.
Surface Activity: Given its amphiphilic nature, computational methods can predict its tendency to adsorb at interfaces, which is a key characteristic for surfactant applications.
Thermodynamic Properties: Prediction of enthalpies of formation, free energies, and entropies, which inform about the stability and spontaneity of reactions or phase transitions involving the compound researchgate.netplos.org.
Spectroscopic Properties: Prediction of IR, NMR, or UV-Vis spectra, aiding in experimental characterization and identification.
Intermolecular Interactions: Prediction of hydrogen bonding capabilities, van der Waals interactions, and electrostatic interactions with other molecules or surfaces.
Cheminformatics Approaches for Analog Design and Virtual Screening of Related Derivatives
Cheminformatics leverages computational techniques to manage, analyze, and apply chemical information, playing a pivotal role in the rational design of new compounds and the efficient screening of large chemical libraries. For this compound, cheminformatics approaches can facilitate the discovery of derivatives with enhanced or novel properties.
Approaches for Analog Design:
Molecular Descriptors and Fingerprints: this compound's structure can be encoded into various molecular descriptors (e.g., physicochemical, topological, electronic) and fingerprints (bit strings representing structural features). These numerical representations are fundamental for quantifying structural similarity and for building predictive models acs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Similar to QSPR, QSAR models correlate molecular descriptors with biological activities. If this compound exhibits any biological activity (e.g., antimicrobial, emulsifying), QSAR models can be developed to design analogs with improved potency or selectivity by systematically modifying its structure and predicting the effect on activity plos.orgacs.org. QSAR is a well-developed computational peptidology strategy that statistically correlates sequence/structure and activity/property relationships of functional peptides acs.org.
Scaffold Hopping: This technique involves replacing the core structure (scaffold) of this compound with a different chemical scaffold while retaining similar biological activity or physicochemical properties. Cheminformatics tools can identify diverse scaffolds that mimic the key features responsible for its desired behavior.
Fragment-Based Design: The molecule can be broken down into smaller fragments (e.g., the dodecyl chain, the L-alanine moiety). New analogs can be designed by combining these fragments with other chemical building blocks, or by modifying existing fragments to introduce new functionalities.
De Novo Design: This approach uses algorithms to construct new molecular structures from scratch, based on specified design criteria (e.g., desired properties, target interactions). These algorithms can generate novel derivatives of this compound that might not be obvious through traditional medicinal chemistry approaches.
Virtual Screening of Related Derivatives:
Virtual screening (VS) is a computational method used to search large databases of chemical compounds for those that are most likely to possess a particular property or activity. For this compound and its derivatives, VS can identify promising candidates for further experimental investigation, significantly reducing the time and cost associated with drug discovery or material science development abap.co.inresearchgate.net.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of a target (e.g., a protein or membrane) is unknown, LBVS relies on the known properties or structures of active compounds like this compound.
Similarity Searching: Databases are screened for compounds structurally similar to this compound using molecular fingerprints or shape-based methods. The assumption is that similar compounds will have similar properties.
Structure-Based Virtual Screening (SBVS): If a specific biological target (e.g., an enzyme, a receptor, or a membrane model) for this compound or its derivatives is known and its 3D structure is available, SBVS can be applied.
Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (this compound or its derivative) within a target's binding site and estimates the binding affinity. Docking simulations can prioritize compounds that are predicted to bind strongly to the target researchgate.netnih.gov.
Molecular Dynamics Simulations (for binding stability): After initial docking, MD simulations can be used to assess the stability of the ligand-target complex over time, providing a more refined estimate of binding affinity and identifying potential conformational changes.
Cheminformatics tools, including those for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, physicochemical properties, and drug-likeness, are routinely used to filter virtual libraries, ensuring that the designed or screened compounds possess favorable characteristics for their intended application abap.co.inresearchgate.net. This integrated approach allows for the efficient exploration of the chemical space around this compound, leading to the identification and optimization of novel compounds.
Self Assembly and Supramolecular Chemistry of Dodecyl L Alaninate
Formation of Micellar and Vesicular Structures
Dodecyl L-alaninate (N-Dodecyl-L-alanine, C12Ala) is known to form normal micelles in aqueous solutions. iitkgp.ac.in The self-assembly behavior of such amino acid-based amphiphiles is significantly influenced by their molecular architecture. For instance, a comparison with N-(2-hydroxydodecyl)-L-alanine (C12HAla), a derivative containing a hydroxyl group in its alkyl chain, reveals distinct aggregation patterns. While N-Dodecyl-L-alanine forms micelles, N-(2-hydroxydodecyl)-L-alanine exhibits the formation of bilayer structures, spherical vesicles, and even branching tubular structures in dilute solutions. iitkgp.ac.in At higher concentrations, these tubular structures can further transform into flexible and twisted ribbons, and then into thick, rigid rope-like aggregates. iitkgp.ac.in This difference underscores the critical role of intermolecular hydrogen bonding, facilitated by the hydroxyl group in C12HAla, in driving the formation of more complex bilayer aggregates compared to the simpler micellar structures of this compound. iitkgp.ac.in
Critical Micelle Concentration (CMC) Determination Methodologies
The Critical Micelle Concentration (CMC) is a fundamental parameter characterizing the self-assembly of surfactants, representing the concentration above which micelles spontaneously form. For this compound and similar amino acid-based amphiphiles, various methodologies are employed for CMC determination, including surface tension, conductivity, and fluorescence probe techniques. iitkgp.ac.in
Surface Tension Measurements: This method relies on the sharp change in surface tension that occurs at the CMC. Below the CMC, surfactant molecules adsorb at the air-water interface, significantly lowering the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules aggregate into micelles in the bulk solution, leading to a plateau or a much slower decrease in surface tension.
Conductivity Measurements: For ionic surfactants like N-Dodecyl-L-alanine, conductivity measurements are a common technique. Below the CMC, the conductivity of the solution increases linearly with surfactant concentration due to the increasing number of free ions. At the CMC, the formation of micelles, where counter-ions are bound to the micellar surface, leads to a distinct change in the slope of the conductivity versus concentration curve. orientjchem.org
Fluorescence Probe Techniques: Fluorescent probes, such as pyrene (B120774), are sensitive to changes in the polarity of their microenvironment. Pyrene's fluorescence intensity ratio (I1/I3) changes significantly as it partitions from the polar aqueous environment into the non-polar hydrophobic core of micelles, allowing for the determination of the CMC and insights into the micellar micropolarity. researchgate.net
While specific CMC values for N-Dodecyl-L-alanine were not directly found in the search results, related L-alanine alkyl ester hydrochlorides with 11-18 carbon atoms in their alkyl chains have reported CMCs ranging between 0.1 and 10 mM, indicating a similar range might be expected for this compound. uni.lu
Morphological Characterization of Self-Assembled Aggregates (e.g., Cryo-TEM, DLS)
The morphological characterization of self-assembled aggregates provides crucial insights into their size, shape, and internal structure. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), particularly cryogenic TEM (Cryo-TEM), are indispensable tools for this purpose.
Dynamic Light Scattering (DLS): DLS is widely used to determine the average hydrodynamic diameter and size distribution of nanoparticles and self-assembled aggregates in solution. iitkgp.ac.in It measures the Brownian motion of particles and relates it to their size.
Transmission Electron Microscopy (TEM) and Cryo-TEM: TEM offers direct visual evidence of the morphology of aggregates. Cryo-TEM is particularly valuable as it allows for the visualization of delicate, solvent-exposed nanostructures in their near-native state by vitrifying the sample rapidly, thus preserving their morphology and preventing artifacts from drying. iitkgp.ac.inwikipedia.org As mentioned, N-Dodecyl-L-alanine (C12Ala) forms normal micelles, a morphology confirmed by such techniques. iitkgp.ac.in In contrast, Cryo-TEM images of N-(2-hydroxydodecyl)-L-alanine (C12HAla) have revealed the formation of spherical vesicles, which can transition into branching tubular structures at higher concentrations, demonstrating the detailed structural information obtainable through these methods. iitkgp.ac.in
Liquid Crystalline Phases and Mesophase Behavior Investigations
While direct extensive data on the liquid crystalline phases of N-Dodecyl-L-alanine itself is limited in the provided context, related L-alanine derivatives, particularly potassium N-dodecanoyl-L-alaninate (L-KDA), offer insights into the potential for mesophase behavior. L-KDA, a potassium salt of an N-acylated L-alanine, exhibits a diverse range of lyotropic liquid crystalline phases in aqueous and water/decanol (B1663958) systems. researchgate.netchemrxiv.org
At 25 °C, with increasing surfactant concentration in water, L-KDA can successively form:
Normal micellar solution (Wm) researchgate.netchemrxiv.org
Hexagonal (H1) phase researchgate.netchemrxiv.org
Bicontinuous cubic (V1) phase with Ia3d symmetry researchgate.netchemrxiv.org
Hydrated solid (S) phases researchgate.netchemrxiv.org
The phase behavior of L-KDA is largely similar to its racemic counterpart, potassium N-dodecanoyl-DL-alaninate (DL-KDA), with the notable difference being a higher melting temperature for the solid phase in the L-KDA system. researchgate.netchemrxiv.org
The addition of 1-decanol (B1670082) to the L-KDA/water system further expands the observed mesophases, including lamellar (Lα), reverse hexagonal (H2), and reverse micellar (Om) phases. researchgate.netchemrxiv.org Crucially, the L-KDA/water/1-decanol system also exhibits a chiral nematic (cholesteric, Ch) phase at low decanol concentrations, which is absent in the DL-KDA system. researchgate.netchemrxiv.org This highlights the significant influence of the L-chiral center on the system's phase behavior, particularly in the presence of co-solvents, leading to the formation of optically active liquid crystalline structures. researchgate.netchemrxiv.org The formation of such cholesteric phases is indicative of the ability of chiral amphiphiles to induce macroscopic chirality in their self-assembled structures. mdpi.com
Hydrogel and Organogel Formation Mechanisms and Rheological Characterization
This compound, as an N-dodecyl-L-amino acid, is a component in systems capable of forming supramolecular gels, specifically organogels. uniroma1.itacs.org These low-molecular-weight gelators (LMWGs) are known for their ability to immobilize organic liquids, even at low concentrations. tandfonline.com
Formation Mechanism: Organogel formation typically involves the dissolution of a small percentage of the gelator (e.g., 0.1–5 wt%) in a heated organic solvent. Upon cooling, the solubility of the gelator decreases, leading to its self-assembly into a three-dimensional fibrous network that entraps the solvent, resulting in gelation. uniroma1.ittandfonline.com For N-dodecyl-L-amino acids, the gelation often occurs through the formation of an organic salt compound via acid-base interactions between the amino acid and a complementary component (e.g., N-ε-dodecyl-L-lysine esters). acs.org This salt then self-assembles into nanofibers. acs.org The primary driving forces for the formation of these networks are non-covalent interactions, predominantly hydrogen bonding and van der Waals interactions. uniroma1.itacs.orgnih.goviitkgp.ac.in The presence of a long linear alkyl chain, such as the dodecyl group, significantly enhances the gelator's ability to form supramolecular gels by promoting optimal packing and hydrophobic interactions among the chains. uniroma1.it Scanning Electron Microscopy (SEM) images of these gels often reveal intricate fibrous structures. nih.goviitkgp.ac.in
Rheological Characterization: Rheological measurements are essential for characterizing the mechanical properties of hydrogels and organogels, including their viscoelasticity, gel strength, and sol-to-gel transition temperatures. Key parameters include:
Storage Modulus (G'): Represents the elastic component, indicating the gel's ability to store energy and maintain its structure. acs.orgmdpi.com
Loss Modulus (G''): Represents the viscous component, indicating the gel's ability to dissipate energy. acs.org
Gel-to-Sol Transition Temperature (Tgs): The temperature at which the gel network breaks down and transitions back to a liquid state. nih.goviitkgp.ac.in
Studies on N-(4-n-alkyloxybenzoyl)-L-alanine derivatives, including those with n-dodecyl chains, have shown that organogels formed by n-tetradecyl derivatives are generally stronger than those with n-dodecyl chains. nih.goviitkgp.ac.in The gel-to-sol transition temperatures for these amphiphiles are typically higher than room temperature (e.g., >303 K) and increase with increasing alkyl chain length and gelator concentration, demonstrating the tunability of gel properties through molecular design and concentration. nih.goviitkgp.ac.in
Interplay in Mixed Micellar Systems and Synergistic Assembly Phenomena
The combination of this compound or its related N-acyl amino acid surfactants with other amphiphilic molecules can lead to the formation of mixed micellar systems, often exhibiting synergistic assembly phenomena. Such mixtures can significantly alter the critical micelle concentration (CMC) and solubilization capabilities compared to individual surfactants. mdpi.comroyalsocietypublishing.org
Synergistic Interactions: Synergism in mixed micelle formation is characterized by a CMC value for the mixture that is lower than the CMCs of both individual surfactants. royalsocietypublishing.org This phenomenon is often quantified by an interaction parameter (β), where a negative β value indicates synergistic (attractive) interactions between the different surfactant molecules within the mixed micelle, while a positive value suggests antagonistic (repulsive) interactions. mdpi.com These synergistic effects typically arise from strong attractive interactions, such as electrostatic attraction between oppositely charged headgroups and enhanced hydrophobic interactions. researchgate.net
Research Findings: Studies involving N-dodecanoyl-L-alanine, a chiral surfactant, in mixed micellar systems with achiral surfactants (e.g., N-dodecanoyl-glycine or N-dodecanoyl-2-methylalanine) have been conducted to understand the complex interplay of components. chemrxiv.org While direct data for N-Dodecyl-L-alanine in mixed micellar systems is limited, investigations into the aggregation behavior of similar anionic amphiphilic molecules, such as sodium N-(2-(n-dodecylamino)ethanoyl)-L-alaninate (C12Ala), in mixtures with sodium dodecyl sulfate (B86663) (SDS) have revealed important synergistic effects. nih.gov These studies showed an increase in the bulk viscosity of the solution and the formation of rodlike micelles, as indicated by fluorescence anisotropy. nih.gov Furthermore, transmission electron micrographs of these mixtures revealed the presence of hexagonal liquid crystal phases in dilute solutions and cholesteric liquid crystal structures with fingerprint-like textures in moderately concentrated solutions, demonstrating the ability of mixed systems to form diverse and ordered supramolecular architectures. nih.gov
Role of Chiral Recognition in Supramolecular Organization
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound and often decisive role in the self-assembly and supramolecular organization of this compound and other L-amino acid-based amphiphiles. As L-alanine is a chiral amino acid, its derivatives inherently possess molecular chirality, which can be expressed and amplified at the supramolecular level. iitkgp.ac.inmpg.de
Mechanisms of Chiral Influence:
Formation of Enantiopure Structures: The presence of a single enantiomer (L-form in this case) can direct the self-assembly process towards the formation of homochiral supramolecular structures. This "chiral templation" is crucial for understanding the emergence of homochirality in biological systems. mpg.de
Hydrogen Bonding and π-π Interactions: These non-covalent interactions are fundamental to chiral recognition. They facilitate specific molecular packing arrangements that lead to the formation of ordered supramolecular structures with chiral cavities, which can act as enantioselective sites. nih.govmdpi.com For example, intermolecular hydrogen bonding networks formed between amide groups are critical in the self-assembly of L-alanine derivatives. acs.org
Influence on Phase Behavior: The optical activity of chiral surfactants can significantly impact the types of liquid crystalline phases formed. As seen with potassium N-dodecanoyl-L-alaninate, the L-enantiomer induces a chiral nematic (cholesteric) phase, which is a direct manifestation of chiral recognition and organization at a macroscopic level. researchgate.netchemrxiv.org The temperature gradient of the twist in such cholesteric phases is thought to be a function of micelle shape and anisotropy. researchgate.net
Molecular and Footprint Chirality: The final chirality of self-assembled motifs is determined by both the intrinsic molecular chirality of the amphiphile and the "footprint chirality," which refers to the chiral arrangement of the molecule's binding points on a surface. mpg.de
The ability of L-alanine derivatives to self-assemble into various supramolecular architectures, including vesicles, helical ribbons, and fibrous/tubular structures, is intrinsically linked to their chiral nature. nih.gov This chiral control at the molecular level allows for the design and formation of complex, ordered supramolecular systems with potential applications in diverse fields.
Advanced Materials Science Applications of Dodecyl L Alaninate
Integration into Polymeric Systems and Composite Material Design
The incorporation of dodecyl L-alaninate into polymeric systems offers a promising avenue for the development of advanced composite materials with tailored properties. While direct studies on this compound as a primary polymer component are limited, its structural motifs are found in more complex polymer architectures like poly(ester-amide)s (PEAs). For instance, PEAs synthesized from L-alanine, adipic acid, and various diols have been shown to possess high molecular weights and amorphous structures. cerist.dz The inclusion of L-alanine derivatives in such polymers can enhance their solubility in organic solvents and influence their thermal properties, such as the glass transition temperature. cerist.dz
Polymers based on L-alanine have been noted for their potential in creating materials with good thermal stability and mechanical properties, attributed to the strong hydrogen-bonding interactions between amide groups. cerist.dz For example, a series of random polyesteramides synthesized by direct melt polycondensation of ε-caprolactone and L-alanine exhibited increasing glass transition temperatures with higher L-alanine content.
Use in Nanotechnology and Nanomaterial Synthesis
The unique molecular structure of this compound makes it a valuable tool in the field of nanotechnology, particularly in the synthesis and stabilization of nanoparticles and the template-directed fabrication of nanostructures.
This compound-Stabilized Nanoparticles and Colloids
This compound can function as a capping agent in the synthesis of nanoparticles. Capping agents are crucial for controlling the size and preventing the aggregation of nanoparticles during their formation. The amino acid headgroup of this compound can coordinate with the surface of metal or metal oxide nanoparticles, while the dodecyl tail provides steric hindrance, ensuring the colloidal stability of the nanoparticle dispersion. While specific studies focusing solely on this compound are not abundant, research on related L-alanine derivatives highlights their potential.
Template-Directed Synthesis of Nanostructures and Mesoporous Materials
The self-assembly properties of this compound are key to its application in the template-directed synthesis of nanostructures and mesoporous materials. Surfactant molecules like this compound can form micelles or other ordered aggregates in solution, which can then act as templates around which inorganic or organic precursors can polymerize. Subsequent removal of the surfactant template leaves behind a porous material with a well-defined nanostructure.
This approach has been successfully employed using other amphiphilic molecules to create ordered mesoporous materials. The ability of L-alanine alkyl esters to self-assemble into bilayer structures suggests their potential to act as structure-directing agents in the synthesis of lamellar or other mesophase materials. nih.gov
Surface Modification and Coating Technologies
The modification of material surfaces with molecules like this compound can dramatically alter their properties, leading to enhanced biocompatibility, improved adhesion, and novel functionalities. The amino acid component of this compound is particularly interesting for applications in biomaterials, as it can mimic aspects of biological surfaces.
Surface modification with amino acids and their derivatives can influence protein adsorption and subsequent cellular responses, which is a critical aspect of biocompatibility. nih.gov By creating surfaces that present specific chemical functionalities, it is possible to control the interactions between a material and a biological environment. psu.edu For instance, the chemical modification of surfaces to create specific chemical patterns and present biomimetic motifs is a key strategy in the development of advanced biomaterials. psu.edu
Development of Functional Interfaces and Thin Films
The ability of this compound to self-assemble is fundamental to its use in creating functional interfaces and thin films. A homologous series of L-alanine alkyl esters, including the dodecyl ester, have been shown to form self-assembled structures in aqueous solutions. nih.gov These molecules can pack into tilted, interdigitated bilayer formats, which is a critical characteristic for the formation of stable thin films and self-assembled monolayers (SAMs). nih.gov
Such organized molecular layers can create interfaces with precisely controlled chemical and physical properties. For example, SAMs can be used to tailor the wettability, adhesion, and biocompatibility of a surface. The formation of an equimolar complex between L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate (B86663) results in unilamellar liposomes, which are essentially single-bilayer thin films in a vesicular form. nih.gov These structures have potential applications in drug delivery systems. nih.gov
Below is a table summarizing the phase transition properties of a homologous series of L-alanine alkyl ester hydrochlorides in their dry state, which provides insight into the behavior of this compound within this series.
| Alkyl Chain Length | Compound | Transition Temperature (°C) | Transition Enthalpy (kJ/mol) | Transition Entropy (J/mol·K) |
| 9 | L-Alanine nonyl ester HCl | 95.8 | 34.5 | 93.8 |
| 10 | L-Alanine decyl ester HCl | 93.3 | 41.3 | 112.5 |
| 11 | L-Alanine undecyl ester HCl | 100.5 | 40.5 | 108.5 |
| 12 | L-Alanine dodecyl ester HCl | 98.5 | 47.6 | 128.3 |
| 13 | L-Alanine tridecyl ester HCl | 103.8 | 46.5 | 123.3 |
| 14 | L-Alanine tetradecyl ester HCl | 102.3 | 54.3 | 144.6 |
| 15 | L-Alanine pentadecyl ester HCl | 106.3 | 52.4 | 138.2 |
| 16 | L-Alanine hexadecyl ester HCl | 105.1 | 60.8 | 160.8 |
| 17 | L-Alanine heptadecyl ester HCl | 108.3 | 58.6 | 153.8 |
| 18 | L-Alanine octadecyl ester HCl | 107.5 | 67.2 | 176.4 |
This data is based on a study of a homologous series of L-alanine alkyl ester hydrochlorides and provides context for the thermal behavior of this compound. nih.gov
Biomimetic Materials Design Utilizing this compound Motifs
Biomimetic materials design aims to replicate the structures and functions of biological materials. The use of amino acids and their derivatives, such as this compound, is a cornerstone of this approach due to their fundamental role in biological systems. The self-assembling properties of this compound are particularly relevant for creating biomimetic structures.
For example, the self-assembly of L-alanine derivatives into organogels has been explored for in-situ forming drug delivery implants. nih.gov These systems leverage the spontaneous organization of the molecules to create a depot for the controlled release of therapeutic agents. nih.gov The formation of bilayer structures by L-alanine alkyl esters mimics the lipid bilayers of cell membranes, making them interesting building blocks for creating biomimetic vesicles and surfaces. nih.gov
Furthermore, the chiral nature of L-alanine can be exploited to create materials with specific recognition capabilities or to influence the formation of hierarchical structures, similar to how chirality plays a crucial role in the organization of biological macromolecules.
Biological Interactions: Mechanistic and Biophysical Investigations
Membrane Interactions and Permeabilization Studies
Amphiphilic compounds, including those with dodecyl chains, are known to interact with and perturb lipid bilayers, influencing membrane integrity and function. Studies on such interactions typically focus on understanding the biophysical mechanisms involved.
Lipid Bilayer Perturbation Mechanisms and Biophysical Effects
The interaction of amphiphilic molecules with lipid bilayers can lead to various biophysical effects, including changes in membrane curvature, thickness, and the formation of pores or detergent-like solubilization. Detergents, which often possess a single hydrophobic chain and a hydrophilic headgroup, can integrate into the lipid bilayer. At low concentrations, detergent monomers can insert into the outer leaflet of the phospholipid bilayer, inducing mechanical strain and physical bending. lifecanvastech.com As the concentration increases, this strain can lead to the formation of pores in the membrane. lifecanvastech.com Ultimately, at higher concentrations, detergents can completely dissolve the membrane by forming hybrid micelles composed of phospholipids (B1166683) and detergent molecules. lifecanvastech.com
Other mechanisms of membrane disruption observed for membrane-active peptides and surfactants include the "carpet model," where molecules adsorb onto the membrane surface in a detergent-like manner, affecting its architecture, and various pore-forming models (e.g., barrel-stave and toroidal pores). nih.gov The specific mechanism depends on the compound's properties and concentration. For instance, some antimicrobial lipids and surfactants have shown distinct interactions with vesicles of different curvatures, influencing their membrane-disruptive profiles. acs.org
Fluorescence Spectroscopy for Membrane Fluidity Probing Methodologies
Fluorescence spectroscopy is a widely used technique to investigate membrane fluidity (or microviscosity) and lipid packing. Fluorescent probes, such as Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), are incorporated into model lipid membranes or cellular membranes. jst.go.jpiitkgp.ac.inabcam.combiorxiv.org
Laurdan: This solvatochromic dye is sensitive to the polarity of its environment, which is influenced by water penetration into the lipid bilayer. biorxiv.orgplos.org When the lipid membranes are in a liquid-ordered (more rigid) phase, Laurdan exhibits emission maxima around 440 nm (blue-shifted). In contrast, in a liquid-disordered (more fluid) phase, the emission shifts to approximately 490 nm (red-shifted) due to greater dipolar relaxation from increased water penetration. jst.go.jpbiorxiv.org The generalized polarization (GP) value, calculated from the emission intensities at these two wavelengths (GP = (I−I) / (I+I)), provides a quantitative measure of membrane fluidity. jst.go.jp A decrease in GP value indicates increased membrane fluidity. jst.go.jp
DPH: DPH is a rigid, linear rod-like fluorophore that partitions into the hydrophobic acyl chain region of lipid bilayers. iitkgp.ac.in It is commonly used to study both static and dynamic properties of membranes, including fluidity, ordering of lipid acyl chains, and phase transition boundaries, often by measuring fluorescence anisotropy. iitkgp.ac.in
These methodologies would be employed to characterize how dodecyl L-alaninate influences the fluidity and packing of lipid bilayers, by observing shifts in emission spectra or changes in anisotropy values.
Computational Modeling of Compound-Membrane Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in understanding the atomic-level interactions between compounds and biological membranes. acs.orgacs.orgnih.govllnl.govacs.org These simulations can provide detailed insights into how a compound like this compound inserts into, partitions within, and perturbs a lipid bilayer.
Coarse-Grained (CG) and All-Atom (AA) MD Simulations: Researchers use both CG and AA models to simulate the behavior of molecules within membrane environments. CG models allow for the simulation of larger systems and longer timescales, while AA models provide higher resolution detail of specific interactions. acs.orgacs.org
Analysis of Membrane Properties: MD simulations can be used to assess the effects of compounds on various membrane properties, such as hydrophobic thickness, lipid order parameters, and interaction energies between the compound and different regions of the lipid bilayer (e.g., headgroup, acyl chain region). acs.org
Predicting Perturbing Effects: Computational approaches can predict the perturbing activities of molecules on membrane protein function by analyzing changes in bilayer properties and protein-membrane interactions. acs.orgllnl.gov This can involve studying how the compound affects the conformational dynamics of membrane proteins or the formation of specific lipid patterns around proteins. llnl.gov
For this compound, computational studies would aim to elucidate its preferred orientation within the bilayer, its depth of penetration, its impact on lipid packing and dynamics, and the free energy associated with its membrane interaction.
Enzyme Inhibition and Activation Mechanisms
While specific enzyme targets for this compound are not detailed in the provided search results, the general mechanisms of enzyme inhibition and activation are well-established and would be investigated using kinetic and structural approaches.
Structural Basis of Binding to Enzyme Active Sites
Understanding the structural basis of enzyme-compound interactions provides molecular-level insights into inhibition or activation. This often involves a combination of structural biology techniques and computational methods. mdpi.compnas.orghelsinki.finih.govbiorxiv.org
Active Site Identification: Enzymes possess a specific region, the active site, where catalysis occurs and substrates bind. nih.gov Inhibitors or activators interact with this site or other allosteric sites. nih.gov
Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the enzyme alone and in complex with the compound. mdpi.compnas.orghelsinki.finih.govbiorxiv.org This reveals the precise binding site, the conformation of the compound within the site, and the specific amino acid residues involved in interactions (e.g., hydrogen bonding, electrostatic interactions, hydrophobic contacts). mdpi.comnih.gov
Mutational Analysis: Site-directed mutagenesis, where specific amino acid residues in the enzyme's active site or binding regions are changed (e.g., to alanine), can confirm their role in binding and catalysis. mdpi.combiorxiv.orgmolbiolcell.org Changes in enzyme activity or binding affinity upon mutation provide evidence for the importance of those residues. biorxiv.org
Molecular Docking and Dynamics Simulations: Computational molecular docking can predict how a compound might bind to an enzyme's active site, while MD simulations can explore the stability of these interactions and conformational changes induced upon binding. mdpi.com
For this compound, structural investigations would aim to identify any specific enzyme targets, characterize the binding pocket, and elucidate the molecular interactions that mediate its effect on enzyme activity.
Peptide and Protein Complexation Studies
Detailed research findings specifically on the complexation of this compound with peptides and proteins are not extensively documented in the available literature. However, the principles governing interactions between surfactants and biomolecules, particularly those involving dodecyl chains or alanine (B10760859) residues, offer a general framework for understanding potential behaviors.
Conformational Changes in Biomolecules Induced by Compound Interaction
Direct evidence of conformational changes in biomolecules specifically induced by this compound is not available in the current search results. However, it is well-established that surfactants, particularly those with dodecyl chains like sodium dodecyl sulfate (B86663) (SDS), can induce significant conformational changes in proteins wikipedia.orgereztech.comwikipedia.orgchem960.com. For example, SDS can cause globular proteins to loosen through specific binding, leading to changes in their secondary structure, such as transitions from polyproline II to α-helix conformations wikipedia.orgwikipedia.orgchem960.com. The extent and nature of these changes depend on the surfactant concentration and the protein's characteristics wikipedia.orgwikipedia.org. Studies on alanine-rich repetitive protein polymers also demonstrate that alanine residues play a role in the conformational properties and thermally induced transitions of these proteins fishersci.ca. While these findings illustrate the capacity of dodecyl-containing compounds and alanine-rich sequences to influence protein conformation, specific data for this compound's effect are absent.
Antimicrobial Mechanism of Action Studies (at the molecular/cellular level, without clinical efficacy)
While the precise molecular and cellular mechanisms of this compound's antimicrobial action are not detailed in the available literature, insights can be drawn from studies on structurally related compounds, particularly D-alanine dodecyl ester, and the broader class of antimicrobial peptides (AMPs).
Targeting Microbial Cellular Components and Pathways
Specific studies on this compound's targeting of microbial cellular components and pathways were not found. However, D-alanine dodecyl ester (d-AD), a closely related D-amino acid-based surfactant, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, although with less efficacy against the latter. The general mechanism of action for such antimicrobial surfactants and peptides often involves interaction with and disruption of bacterial cell membranes. Cationic antimicrobial peptides, for instance, are known to interact electrostatically with the negatively charged bacterial membrane, leading to increased membrane permeability, cell membrane lysis, and the release of intracellular contents. Some antimicrobial agents can also permeate the membrane to target intracellular components, inhibiting processes such as protein, RNA, and DNA synthesis, or enzyme activity. The ability of these compounds to interact with the anionic components of microbial plasma membranes, such as lipoteichoic acid in Gram-positive bacteria and LPS in Gram-negative bacteria, is crucial for their antibacterial activity.
Molecular Mechanisms of Microbial Resistance to the Compound
Direct molecular mechanisms of microbial resistance specifically to this compound are not described in the current search results. However, general mechanisms of bacterial resistance to antimicrobial agents, including antimicrobial peptides, are well-documented and provide a relevant context chemscene.com. Bacteria employ various strategies to overcome antimicrobial action, such as modifications in membrane and cell wall structure chemscene.com. For instance, the insertion of D-alanine into lipoteichoic acids (D-alanylation) reduces the negative charge of the bacterial membrane, thereby inhibiting the interaction with cationic antimicrobial agents. Another mechanism involves the lysinylation of the membrane, where the multiple peptide resistance factor protein (MprF) adds L-lysine to phosphatidylglycerol, shifting the membrane charge and repelling cationic compounds. Bacteria can also develop resistance by expressing efflux pumps that actively remove antimicrobial substances from the cell, altering drug targets, or through genetic regulation of metabolic pathways chemscene.com. For example, L-alanine metabolism has been shown to be related to aminoglycoside resistance in some bacteria, where exogenous L-alanine can influence the sensitivity of resistant strains.
Analytical Methodologies for Dodecyl L Alaninate Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating dodecyl L-alaninate from complex mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and surfactant-like compounds, making it suitable for this compound. HPLC methods typically involve reversed-phase columns, given the hydrophobic dodecyl chain. Detection modalities can vary:
Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC/MS) offers high sensitivity and selectivity, allowing analytes to be detected by their mass fujifilm.com. This is particularly useful for trace analysis and identifying different entities, including potential metabolites or impurities mdpi.comthermofisher.com.
Ultraviolet (UV) Detection: While many surfactants lack a chromophore, if this compound or its derivatives possess a UV-active moiety, UV detection can be employed thermofisher.com.
Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized to become fluorescent, fluorescence detection offers high sensitivity d-aminoacids.comscielo.br. For instance, fluorescence spectroscopy has been used to study the properties of N-(n-dodecyl)-L-alanine (C12Ala) researchgate.net.
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods are compatible with gradient elution and are suitable for compounds lacking strong UV chromophores, such as many surfactants thermofisher.comsielc.com. CAD, in particular, offers superior reproducibility and sensitivity compared to ELSD thermofisher.com.
While specific HPLC conditions for this compound are not extensively detailed in the provided search results, general principles for similar compounds apply. For instance, the HPLC determination of sodium dodecyl sulfate (B86663) (SDS), another dodecyl-chain surfactant, has been achieved using C-8 or Newcrom BH/B columns with mobile phases containing acetonitrile (B52724)/water and ammonium (B1175870) acetate (B1210297) or sodium perchlorate, and detected by CAD scielo.brsielc.com.
Gas Chromatography (GC) is an effective technique for analyzing volatile compounds. For the analysis of amino acids, including L-alanine and its derivatives, derivatization is often a prerequisite to enhance their volatility and thermal stability, preventing decomposition in the injector port and improving detectability mz-at.desigmaaldrich.com.
Common derivatization methods for amino acids include silylation reactions, which replace active hydrogens with nonpolar moieties mz-at.desigmaaldrich.com. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used mz-at.desigmaaldrich.com. These derivatized compounds can then be separated on capillary columns, such as 5% phenyl methylpolysiloxane (e.g., TRACE TR-5) mz-at.desigmaaldrich.com. Detection is often performed using Flame Ionization Detection (FID) or Mass Spectrometry (MS), with MS providing characteristic fragments for identification mz-at.desigmaaldrich.com.
For chiral analysis, such as distinguishing between D- and L-enantiomers of amino acids, GC methods can employ chiral stationary phases (e.g., Chirasil-Val) or involve derivatization with optically active reagents to form diastereomers that can then be separated on non-chiral columns nih.govjamstec.go.jp. While direct GC methods for this compound are not explicitly detailed in the search results, the successful application of GC to other dodecyl esters of amino acids, such as β-Alanine, N-acryloyl-, dodecyl ester nist.gov, and derivatized L-alanine, indicates its potential for this compound after appropriate derivatization.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for reaction monitoring, screening, and assessing the purity of organic compounds researchgate.netgoogle.com. Its applicability extends to long-chain organic molecules and amino acid derivatives.
TLC can be used to monitor the progress of chemical reactions involving this compound, such as its synthesis or degradation, by tracking the disappearance of starting materials and the appearance of products researchgate.netgoogle.com. For instance, TLC has been employed to monitor the synthesis of 1-dodecyl-3-methylimidazolium (B1224283) bromide, an ionic liquid with a dodecyl chain, demonstrating its utility for similar long-chain compounds acs.org.
For visualization, various staining reagents can be used depending on the functional groups present in this compound. Quantitative monitoring using TLC can be achieved by combining it with image analysis systems, converting visual information into quantifiable color values researchgate.net. This allows for the determination of conversion percentages and even kinetic parameters of reactions researchgate.net.
Spectrophotometric and Fluorometric Methods for Quantification
Spectrophotometric and fluorometric methods offer sensitive approaches for the quantification of compounds, often relying on characteristic absorption or emission properties.
For this compound, fluorometric methods are particularly relevant. Research has utilized fluorescent probes, such as pyrene (B120774) and 1,6-diphenyl-1,3,5-hexatriene (B155585), to study the aggregation behavior, micropolarity, and microviscosity of N-(n-dodecyl)-L-alanine (C12Ala) and N-(2-hydroxydodecyl)-L-alanine (C12HAla) in aqueous solutions researchgate.net. This indicates that fluorescence spectroscopy can be a valuable tool for understanding the physicochemical properties and potentially quantifying this compound in solution, especially when considering its surfactant nature and aggregation behavior.
While direct spectrophotometric quantification of this compound is not explicitly detailed in the search results, L-alanine itself can be quantified spectrophotometrically. For example, a method based on the formation of a stable deep blue product with copper (II) ions in the presence of sodium hydroxide (B78521) shows a characteristic absorption maximum at 625 nm researchgate.net. Similarly, L-alanine assay kits utilize coupled enzyme assays resulting in a colorimetric product (570 nm) proportional to the alanine (B10760859) present sigmaaldrich.comabcam.com. These methods, however, are typically for free L-alanine and would require hydrolysis of this compound to L-alanine, followed by quantification.
Electrochemical Sensing Platforms for Trace Analysis and Real-Time Detection
Electrochemical sensing platforms offer rapid, sensitive, and cost-efficient solutions for the detection of various chemical and biological components, including amino acids mdpi.comnih.gov. These platforms can be miniaturized for portability and are increasingly utilizing nanomaterials to enhance sensitivity and selectivity mdpi.comnih.govmdpi.com.
A microfluidic platform has been developed using electrochemical impedance spectroscopy (EIS) to evaluate the expression of multi-glycans on cell surfaces, with a study mentioning the "Physicochemical Properties and Microstructure Formation of the Surfactant Mixtures of Sodium N-(2-(n-Dodecylamino)ethanoyl)-l-alaninate and SDS in Aqueous Solutions" in its context acs.org. This suggests the potential for electrochemical methods, particularly EIS, to analyze this compound derivatives, especially in the context of their surfactant behavior and interactions in aqueous solutions.
General electrochemical amino acid sensing often involves modifying electrode surfaces with materials like noble metals (e.g., gold, platinum, silver), carbon nanotubes, or polymers to improve electron transfer and catalytic activity mdpi.comnih.govmdpi.comresearchgate.net. For instance, electrochemically polymerized L-alanine modified carbon nanotube paste electrodes have been used for the detection of other compounds, demonstrating the principle of using amino acid-modified electrodes researchgate.net. While direct specific applications for this compound are not detailed, the compound's structure, possessing an amino acid moiety and a long alkyl chain, makes it a candidate for such advanced electrochemical sensing approaches, potentially after suitable electrode modification or derivatization.
Sample Preparation Strategies for Complex Matrices and Environmental Samples
Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex matrices such as biological fluids, environmental samples, or industrial formulations. The goal of sample preparation is to isolate the analyte of interest from interfering components and to present it in a suitable form for the chosen analytical technique mdpi.commdpi-res.com.
Common strategies include:
Protein Precipitation: For biological samples, protein precipitation is often performed to remove large biomolecules that can interfere with chromatographic analysis mdpi.com.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and analyte enrichment. It involves passing the sample through a sorbent material that selectively retains the analyte, followed by elution with a suitable solvent mdpi.commdpi-res.com.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases.
Miniaturized Extraction Techniques: Modern trends in sample preparation include miniaturized techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), which offer advantages in terms of reduced solvent consumption and faster processing mdpi-res.com.
Detergent-based Extraction: Given that this compound is a surfactant, its extraction from certain matrices might involve the use of other surfactants, such as sodium dodecyl sulfate (SDS), which is commonly used in sample preparation for protein quantification and extraction from complex food matrices thermofisher.comunl.eduacs.orgresearchgate.net. This highlights the importance of considering the amphiphilic nature of this compound during sample preparation.
The specific sample preparation strategy for this compound would depend heavily on the matrix and the concentration range of interest, aiming to optimize recovery and minimize matrix effects for subsequent detection and quantification.
Validation of Analytical Methods
Analytical method validation is a critical process that confirms an analytical procedure's suitability for its intended use. This involves evaluating various performance characteristics to ensure the method consistently produces reliable and accurate results synzeal.comfishersci.casynzeal.com.
Linearity
Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range fishersci.cauni.lu. This relationship is typically established by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity is often expressed by the correlation coefficient (r or R²) of the regression line, with values close to 1 (e.g., ≥0.99) indicating good linearity synzeal.combiorxiv.org. For amino acid analysis, linearity ranges can vary significantly depending on the specific amino acid and the analytical technique employed jocpr.comresearchgate.net.
Accuracy
Accuracy is defined as the closeness of agreement between the value obtained by the analytical method and the true or accepted reference value fishersci.casynzeal.comuni.lu. It is commonly assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added analyte recovered by the method is determined synzeal.comfishersci.ca. Acceptable recovery percentages typically fall within a specified range, such as 98.0% to 102.0% for many analytical procedures jocpr.com. For instance, in the validation of methods for amino acid composition, recovery rates are a key indicator of accuracy researchgate.net.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions synzeal.comfishersci.ca. Precision can be evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time fishersci.ca.
Intermediate precision: Precision within the same laboratory but under varying conditions (e.g., different days, different analysts, different equipment) fishersci.ca.
Reproducibility: Precision between different laboratories (often assessed in collaborative studies) fishersci.ca.
Precision is usually expressed as the variance, standard deviation (SD), or relative standard deviation (RSD, also known as coefficient of variation) of a series of measurements fishersci.ca. For amino acid analysis, intra-assay and inter-assay RSD values are commonly reported to demonstrate method precision researchgate.netresearchgate.net.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions fishersci.cauni.lueuropa.eu. It represents the minimum level at which the presence of the analyte can be reliably discerned from background noise fishersci.ca.
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy under the stated operational conditions of the method uni.lueuropa.eu. The LOQ is typically higher than the LOD, as it requires a greater degree of confidence in the measured value europa.eu. Both LOD and LOQ can be determined by analyzing samples with known low concentrations of the analyte, often based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve fishersci.cauni.lujocpr.com.
Environmental Fate and Degradation Studies of Dodecyl L Alaninate
Biodegradation Pathways and Kinetics
The biodegradation of dodecyl L-alaninate is expected to proceed through both primary and ultimate degradation processes. Primary biodegradation involves the initial transformation of the parent molecule, leading to a loss of its surfactant properties, while ultimate biodegradation results in its complete mineralization to carbon dioxide, water, and mineral salts. impact-solutions.co.uk Amino acid-based surfactants are generally considered to be highly biodegradable. researchgate.netacademie-sciences.fr
In both aquatic and terrestrial environments, the microbial degradation of this compound is anticipated to be the primary mechanism of its removal. nih.gov The initial step in its breakdown is the cleavage of the amide bond that links the dodecyl group to the L-alanine head. This can be followed by the separate degradation of the two resulting components.
The hydrophobic dodecyl chain is expected to be metabolized through pathways similar to those for fatty acids, primarily β-oxidation, to yield acetyl-CoA, which can then enter the citric acid cycle. The L-alanine portion, being a naturally occurring amino acid, is readily assimilated by microorganisms and can enter central metabolic pathways. researchgate.net
The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, and the availability of nutrients and oxygen. The microbial communities present in the specific environment also play a crucial role in the degradation kinetics.
Table 1: Expected Microbial Degradation Pathway of this compound
| Step | Reaction | Products | Metabolic Fate |
|---|---|---|---|
| 1. Primary Biodegradation | Hydrolysis of the amide bond | Dodecanoic acid and L-alanine | Loss of surfactant properties |
| 2. Ultimate Biodegradation | β-oxidation of dodecanoic acid | Acetyl-CoA | Enters the Citric Acid Cycle |
| 3. Ultimate Biodegradation | Metabolism of L-alanine | Pyruvate (B1213749), ammonia | Enters central metabolic pathways |
The key to the biodegradation of this compound is the enzymatic hydrolysis of its amide bond. nih.gov This reaction is catalyzed by a class of enzymes known as amidohydrolases or acylases, which are widely distributed in microorganisms. oup.comacs.org
Acylase I, for instance, is known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids. acs.orgresearchgate.net Another enzyme, fatty acid amide hydrolase (FAAH), has also been identified as capable of hydrolyzing N-acyl amino acids. elifesciences.orgnih.gov In an environmental context, the presence of microorganisms expressing these or similar enzymes would facilitate the breakdown of this compound. The enzymatic reaction cleaves the amide linkage, releasing dodecanoic acid and L-alanine. oup.com
Table 2: Enzymes Involved in the Hydrolysis of N-Acyl Amino Acids
| Enzyme Class | Specific Enzyme Example | Substrate Specificity | Source |
|---|---|---|---|
| Amidohydrolase | Acylase I | N-acyl-L-amino acids | Porcine kidney, Aspergillus fungus acs.org |
| Amidohydrolase | Fatty Acid Amide Hydrolase (FAAH) | N-acyl amino acids | Mammalian tissues elifesciences.orgnih.gov |
| Acylase | N-Acyl-amino acid acylase | Long-chain N-acyl amino acids | Mycobacterium avium oup.com |
Photodegradation Mechanisms and Identification of Degradation Products
Specific studies on the photodegradation of this compound are not extensively available. However, potential photodegradation pathways can be inferred from the photochemical behavior of its constituent parts. The amino acid portion could be susceptible to photochemical reactions, and the long alkyl chain might undergo photo-oxidation. nih.gov The presence of photosensitizers in the environment could potentially accelerate these processes. The degradation products would likely include smaller carboxylic acids, aldehydes, and ketones from the cleavage of the dodecyl chain, as well as the breakdown products of alanine (B10760859).
Hydrolytic Stability and Associated Degradation Pathways
The amide bond in this compound is generally stable under neutral pH conditions. allen.inchemguide.co.uk However, it can undergo hydrolysis under acidic or basic conditions, although this process is typically much slower than enzymatic degradation. libretexts.orgrsc.org
Under acidic conditions, the hydrolysis of the amide bond would yield a carboxylic acid (dodecanoic acid) and the protonated amine of L-alanine. chemguide.co.uklibretexts.org In alkaline environments, the hydrolysis would result in the carboxylate salt of dodecanoic acid and L-alanine. chemguide.co.uklibretexts.org In most natural environmental compartments, where the pH is near neutral, abiotic hydrolysis is expected to be a minor degradation pathway compared to microbial breakdown. nih.gov
Table 3: General Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Water with an acid catalyst (e.g., HCl) | Carboxylic acid and ammonium (B1175870) salt libretexts.org |
| Alkaline | Aqueous hydroxide (B78521) solution (e.g., NaOH) | Carboxylate salt and amine libretexts.org |
Sorption and Desorption Dynamics in Environmental Compartments (e.g., soil, sediment)
The sorption and desorption behavior of this compound in the environment is influenced by its amphiphilic nature. The hydrophobic dodecyl tail is expected to have a strong affinity for organic matter in soil and sediment, leading to significant sorption. nm.gov The polar L-alanine headgroup will interact with the aqueous phase.
This partitioning behavior affects the bioavailability and transport of the surfactant in the environment. nm.gov High sorption to soil and sediment particles can reduce its concentration in the water column, thereby decreasing its potential impact on aquatic organisms. However, this also means that soil and sediment can act as sinks for the compound. The desorption process, or the release of the sorbed surfactant back into the water phase, will depend on various factors such as soil type, organic matter content, pH, and the presence of other ions.
Modeling Environmental Distribution and Persistence
Predicting the environmental distribution and persistence of this compound can be achieved through various environmental fate models. acs.orggriffith.edu.aunih.gov These models use the physicochemical properties of the substance, such as its water solubility, vapor pressure, and octanol-water partition coefficient, along with environmental parameters to estimate its concentration in different compartments like air, water, soil, and sediment.
For surfactants, properties like the critical micelle concentration (CMC) are also important for modeling their behavior. researchgate.net The high biodegradability of this compound suggests that its persistence in the environment is likely to be low. However, accurate modeling would require specific experimental data on its degradation kinetics and sorption coefficients, which are not widely available.
Future Research Directions and Emerging Applications of Dodecyl L Alaninate
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The future synthesis of dodecyl L-alaninate is geared towards greener and more efficient methodologies. A key focus is the adoption of biocatalytic processes, leveraging enzymes to achieve high selectivity and reduce the reliance on harsh chemical reagents. This approach aligns with the principles of green chemistry, aiming to minimize waste and energy consumption.
Researchers are actively exploring enzymatic esterification and amidation reactions to produce this compound and its derivatives. These methods offer the potential for higher yields and improved purity under milder reaction conditions compared to traditional chemical synthesis. Furthermore, the use of renewable starting materials is a critical aspect of enhancing the sustainability of its production. For instance, L-alanine can be produced from biobased pyruvate (B1213749) and ammonium (B1175870) ions using a photo/biocatalytic system, offering a renewable pathway to one of the key precursors. rsc.org
Exploration of New Supramolecular Architectures and Advanced Functional Materials
The self-assembly of this compound into complex supramolecular structures is a rapidly evolving area of research. nih.gov Scientists are investigating how modifications to the molecular structure, such as altering the alkyl chain length or the amino acid headgroup, can influence the formation of diverse nanoscale architectures, including micelles, vesicles, and nanotubes.
A significant area of interest is the formation of catanionic complexes by combining this compound hydrochloride with anionic surfactants like sodium dodecyl sulfate (B86663). nih.gov These complexes can self-assemble into unilamellar liposomes, which have potential applications in drug delivery systems. nih.gov The pH-responsive nature of these aggregates adds another layer of functionality, allowing for the controlled release of encapsulated molecules. nih.gov
Furthermore, the interaction of this compound with other molecules, such as polymers and nanoparticles, is being explored to create novel hybrid materials with tailored properties. These materials could find applications in areas such as tissue engineering, where the biocompatibility and self-assembling nature of this compound can be harnessed to create scaffolds that mimic the extracellular matrix.
Advanced Mechanistic Insights into Biological and Interfacial Interactions
A deeper understanding of the interactions between this compound and biological systems is crucial for its application in biomedicine and biotechnology. Researchers are employing a range of advanced analytical techniques to probe these interactions at the molecular level.
Studies are focused on elucidating the interactions of this compound with cell membranes, proteins, and DNA. nih.gov Isothermal titration calorimetry has shown that this compound hydrochloride can form strong complexes with DNA, suggesting potential applications in gene therapy. nih.gov Understanding how these interactions influence cellular processes is key to developing safe and effective biomedical applications.
The interfacial behavior of this compound is another critical area of investigation. Volumetric and viscometric studies of L-alanine in the presence of various surfactants, including anionic, cationic, and non-ionic types, provide insights into the solute-solute and solute-solvent interactions that govern its behavior at interfaces. jocpr.comjocpr.com These studies are essential for optimizing its performance in applications such as emulsification, foaming, and surface modification.
Integration into Next-Generation Sensing Technologies and Diagnostic Platforms
The unique properties of this compound make it a promising candidate for the development of advanced sensing technologies and diagnostic platforms. Its ability to self-assemble and interact with specific molecules can be leveraged to create highly sensitive and selective biosensors.
One potential application is in the development of electrochemical biosensors, where this compound could be used to modify electrode surfaces, enhancing the detection of specific analytes. Its biocompatibility also makes it suitable for in vivo sensing applications.
Furthermore, the formation of organized molecular assemblies, such as Langmuir-Blodgett films, could be utilized to create ordered surfaces for sensing applications. The ability to control the orientation and packing of this compound molecules at the air-water interface opens up possibilities for creating highly sensitive and reproducible sensor surfaces.
Computational Design of Analogues with Tailored Properties and Functions
Computational modeling and simulation are becoming increasingly important tools in the design of new molecules with specific properties and functions. In the context of this compound, computational approaches can be used to predict how changes in its molecular structure will affect its self-assembly behavior, biocompatibility, and interactions with other molecules.
Molecular dynamics simulations can provide insights into the formation of micelles and other aggregates, helping to guide the design of new analogues with enhanced stability or specific functionalities. For example, computational alanine (B10760859) scanning can be used to investigate the contribution of different parts of the molecule to its binding affinity with biological targets. acs.org
By combining computational design with experimental validation, researchers can accelerate the discovery and development of new this compound analogues with tailored properties for a wide range of applications, from drug delivery to materials science.
Cross-Disciplinary Research Initiatives Involving this compound in Bio-Inspired Systems
The development of bio-inspired systems is a rapidly growing field that seeks to mimic the principles of biology to create new technologies and materials. This compound, with its bio-based origin and self-assembling properties, is a prime candidate for use in such systems.
Cross-disciplinary collaborations between chemists, biologists, materials scientists, and engineers are essential to fully explore the potential of this compound in this area. For example, its use in the creation of artificial cell membranes or as a component of bio-inspired catalysts is being investigated.
By drawing inspiration from natural systems, researchers can develop innovative solutions to complex challenges in areas such as medicine, energy, and environmental remediation. The versatility of this compound makes it a valuable building block for the creation of these next-generation, bio-inspired technologies.
Q & A
Q. What are the recommended methodologies for synthesizing dodecyl L-alaninate in a laboratory setting?
Synthesis typically involves esterification of L-alanine with dodecyl alcohol under acid catalysis. Key steps include:
- Reagent purification : Ensure substrates (L-alanine, dodecyl alcohol) are anhydrous to minimize side reactions.
- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) for efficient esterification.
- Temperature control : Maintain 80–100°C with reflux to drive equilibrium toward ester formation.
- Product isolation : Extract with dichloromethane, wash with NaHCO₃ to neutralize acid, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) . Characterization via NMR (¹H, ¹³C) and FT-IR confirms structure and purity .
Q. How should researchers characterize the physicochemical properties of this compound using standard analytical techniques?
- Melting point : Use differential scanning calorimetry (DSC) to determine thermal stability.
- Solubility : Perform systematic tests in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies.
- Spectroscopic analysis : Employ mass spectrometry (ESI-MS) for molecular weight validation and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- Surface activity : Measure critical micelle concentration (CMC) via tensiometry to evaluate amphiphilic behavior .
Q. What safety protocols are essential when handling this compound in experimental procedures?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Ventilation : Ensure local exhaust ventilation during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste per institutional guidelines .
Advanced Research Questions
Q. What factorial design approaches are optimal for investigating the interactive effects of variables on this compound's stability?
A 2³ full factorial design is suitable to assess variables like temperature (25–60°C), pH (4–9), and light exposure. Steps include:
- Variable screening : Identify critical factors via preliminary experiments.
- Response surface methodology (RSM) : Model stability (e.g., degradation rate) as a function of variables.
- ANOVA analysis : Determine significance of main effects and interactions (e.g., pH × temperature).
- Validation : Confirm optimized conditions with triplicate runs .
Q. How can researchers resolve contradictions in experimental data related to this compound's reactivity under varying conditions?
- Hypothesis testing : Replicate experiments under controlled variables (e.g., exclude oxygen to test oxidation-driven inconsistencies).
- Cross-validation : Use complementary techniques (e.g., compare HPLC purity data with NMR integration).
- Error analysis : Quantify measurement uncertainty (e.g., ±2% for HPLC peak area) and apply statistical tests (t-test, Chi-square) to assess significance .
- Peer review : Discuss findings with collaborators to identify overlooked variables (e.g., trace metal contaminants) .
Q. What strategies are effective for integrating this compound research into broader theoretical frameworks in organic chemistry?
- Conceptual alignment : Link studies to surfactant theory (e.g., hydrophile-lipophile balance) or enzyme-mimetic catalysis.
- Interdisciplinary models : Apply computational chemistry (MD simulations) to predict micelle formation or molecular interactions.
- Literature synthesis : Compare results with structurally analogous esters (e.g., dodecyl gallate) to identify structure-activity trends .
- Thematic expansion : Explore applications in drug delivery (e.g., lipid nanoparticles) or green chemistry (biodegradability studies) .
Q. Methodological Notes
- Data presentation : Use tables to summarize factorial design outcomes (e.g., Table: Variable effects on stability) and figures for kinetic degradation profiles .
- Theoretical grounding : Explicitly state how findings advance existing models (e.g., "Our results refine the HLB model for amino acid-derived surfactants") .
- Ethical compliance : Document safety protocols and institutional review board approvals if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
